2-Tert-butyl-5-hydroxybenzaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tert-butyl-5-hydroxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxybenzaldehyde with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Forms carboxylic acids.
Reduction: Forms alcohols.
Substitution: Forms halogenated derivatives.
Scientific Research Applications
2-Tert-butyl-5-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used in the synthesis of Schiff base appended porphyrazine and other organic ligands.
Biology: Employed in the study of enzyme interactions and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-hydroxybenzaldehyde involves its interaction with various molecular targets. For instance, in oxidation reactions, it undergoes nucleophilic addition of a hydroperoxide ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, leading to the formation of a phenyl ester, which is subsequently hydrolyzed to form the final products .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzaldehyde: Lacks the tert-butyl group, making it less sterically hindered.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Contains two tert-butyl groups, increasing steric hindrance and altering reactivity.
Uniqueness
2-Tert-butyl-5-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications where specific reactivity is required .
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-tert-butyl-5-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)10-5-4-9(13)6-8(10)7-12/h4-7,13H,1-3H3 |
InChI Key |
SEPGHKOMIBAOSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)O)C=O |
Origin of Product |
United States |
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